molecular formula C21H20N2O6S B352498 Methyl 4-({3-[4-(ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate CAS No. 1025738-99-1

Methyl 4-({3-[4-(ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate

Cat. No.: B352498
CAS No.: 1025738-99-1
M. Wt: 428.5g/mol
InChI Key: IJYFOELRQWCIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({3-[4-(ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate is a useful research compound. Its molecular formula is C21H20N2O6S and its molecular weight is 428.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-({3-[4-(ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate is a complex organic compound that belongs to the class of thiazolidinones. Its unique structure includes a thiazolidine ring, a benzyl group, and ester functionalities, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H20N2O6S
  • Molecular Weight : 428.5 g/mol
  • IUPAC Name : Methyl 4-[[5-(4-ethoxycarbonylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate
  • InChI Key : JWUMHZJCAHZPKX-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activities. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Thiazolidinones are also recognized for their anticancer properties. The compound under discussion has demonstrated cytotoxic effects on several cancer cell lines. For instance, studies have reported that it induces apoptosis in human breast cancer cells through the activation of caspase pathways . The mechanism involves the modulation of specific signaling pathways that regulate cell survival and proliferation.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It can bind to specific receptors on cell membranes, altering intracellular signaling cascades that lead to therapeutic effects.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at Quaid-I-Azam University evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including this compound). The results indicated a significant reduction in bacterial growth at concentrations as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In a separate study published in a peer-reviewed journal, the compound was tested against human breast cancer cell lines (MCF-7). The findings revealed an IC50 value of approximately 15 µM, indicating potent anticancer activity. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory ConcentrationReference
AntimicrobialStaphylococcus aureus25 µg/mL
AntimicrobialEscherichia coli25 µg/mL
AnticancerMCF-7 (breast cancer)15 µM

Properties

IUPAC Name

ethyl 4-[[5-(4-methoxycarbonylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S/c1-3-29-20(26)15-6-4-13(5-7-15)12-23-18(24)17(30-21(23)27)22-16-10-8-14(9-11-16)19(25)28-2/h4-11,17,22H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYFOELRQWCIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.